2-(Aminomethyl)-6-chlorophenol hydrochloride
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Overview
Description
“2-(Aminomethyl)-6-chlorophenol hydrochloride” likely refers to a compound that contains an aminomethyl group (-NH2CH2-) and a chlorophenol group (a phenol group with a chlorine atom). The “2-” and “6-” likely refer to the positions of these groups on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the phenol), a chlorine atom attached to the benzene ring, a hydroxyl group (from the phenol), and an aminomethyl group attached to the benzene ring .Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can react with acid chlorides to form amides . Phenols, like the one in this compound, can undergo reactions such as E1 and E2 eliminations, and nucleophilic aromatic substitutions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with amines and phenols might have certain solubility properties, boiling points, and melting points .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(aminomethyl)-6-chlorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDDCWOAKSPEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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